molecular formula C14H17NO3 B563766 (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde CAS No. 1068012-41-8

(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde

Cat. No. B563766
M. Wt: 247.294
InChI Key: DIFLGEVEAZQPMO-CYBMUJFWSA-N
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Description

This would include the compound’s chemical formula, molecular weight, and structural formula. The compound’s classification and its role or use in various applications would also be described.



Synthesis Analysis

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Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.



Physical And Chemical Properties Analysis

This would include studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Biodegradation of Environmental Contaminants

Research on polycyclic aromatic hydrocarbons (PAHs) indicates significant environmental concerns due to their toxicity and persistence. Microbial degradation is identified as a primary process for PAH bioremediation, highlighting the role of various bacterial and fungal species in this context. These findings suggest a potential area for applying related compounds in environmental cleanup efforts (Haritash & Kaushik, 2009).

Chemical Synthesis and Catalysis

Research into the synthesis and catalytic applications of Group 8 half-sandwich complexes, including discussions on synthetic methodologies and reactions, underscores the importance of understanding chemical reactivity and synthesis in the development of new materials and catalytic processes. Such studies may provide a foundation for exploring the synthesis routes and reactivity of specific compounds like "(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde" (Cadierno, Gamasa, & Gimeno, 2004).

Detoxification of Carcinogens

The study of biological detoxification mechanisms for carcinogenic compounds, such as benzo[a]pyrene, by probiotics and lactic acid bacteria, presents an intriguing application of biochemistry in public health. This research highlights the potential of microbial interventions in reducing the carcinogenicity of environmental contaminants, which could relate to broader applications of chemical compounds in detoxification processes (Shoukat, 2020).

Reproducible Research in Statistics

The emphasis on reproducible research, as discussed in the context of statistical studies, underlines the importance of transparency and validation in scientific research. While not directly related to chemical applications, this perspective reinforces the necessity for rigorous methodologies and documentation in all areas of scientific inquiry, including chemical synthesis and application studies (Hofner, Schmid, & Edler, 2016).

Supramolecular Chemistry

The exploration of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry showcases the versatility of specific chemical structures in forming highly ordered assemblies. Such research might offer insights into the structural characteristics and assembly behaviors of related compounds, potentially informing the study and application of "(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde" in various scientific domains (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and precautions that need to be taken while handling it.


Future Directions

This would involve a discussion of potential future research directions, including unanswered questions about the compound and its potential applications.


For a specific compound like “®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde”, you would need to consult the relevant scientific literature. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. It’s also important to note that understanding and interpreting this information often requires a background in chemistry or a related field. If you have access to a library or a database of scientific articles, that would be a good place to start your research. You could also consider reaching out to a scientist or a professor who specializes in organic chemistry for help. They might be able to provide more specific information or guide you to the appropriate resources.


properties

IUPAC Name

benzyl (2R)-2-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFLGEVEAZQPMO-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654370
Record name Benzyl (2R)-2-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde

CAS RN

1068012-41-8
Record name Benzyl (2R)-2-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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